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molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No. B174367
M. Wt: 137.14 g/mol
InChI Key: AZFYLSFUALTNAY-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

50.00 g (450 mmol) histamine are dissolved in 1500 ml dimethylformamide, 73.87 g (450 mmol) carbonyldiimidazole are added. The reaction mixture is stirred for 5 hours at 70° C. and for 16 hours at ambient temperature. Then it is evaporated down, and the residue is extracted hot from acetonitrile.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
73.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCC1N=CNC=1.[C:9]([N:16]1[CH:20]=[CH:19]N=C1)([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)=[O:10]>CN(C)C=O>[CH:14]1[N:13]=[CH:12][N:11]2[C:15]=1[CH2:19][CH2:20][NH:16][C:9]2=[O:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NCCC1=CNC=N1
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
73.87 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours at 70° C. and for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then it is evaporated down
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted hot from acetonitrile

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C=1N=CN2C(NCCC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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